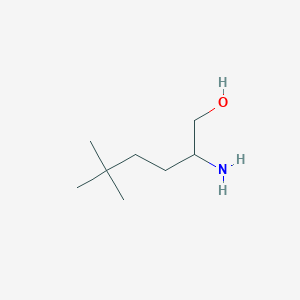

2-Amino-5,5-dimethylhexan-1-ol

Description

Significance of α-Amino Alcohols in Contemporary Organic Chemistry

α-Amino alcohols, also known as 1,2-amino alcohols, are a crucial class of organic compounds characterized by the presence of an amino group and a hydroxyl group on an alkane backbone. wikipedia.org Their bifunctionality allows them to participate in a wide array of chemical transformations, serving as key intermediates in the synthesis of more complex molecules. wikipedia.orgalfa-chemistry.com

These compounds are integral to the synthesis of numerous biologically active molecules and pharmaceuticals. alfa-chemistry.comfrontiersin.org For instance, many approved drugs and natural products contain the amino alcohol motif. wikipedia.org Their utility extends to asymmetric catalysis, where they are employed as chiral auxiliaries and ligands to control the stereochemical outcome of reactions. alfa-chemistry.comresearchgate.net The ability of 2-aminoalcohols to create an additional stereogenic center makes them particularly valuable in this regard. wikipedia.org

Furthermore, α-amino alcohols and their derivatives have found applications as:

Solvents and high-boiling bases in industrial processes. wikipedia.orgalfa-chemistry.com

Precursors for chiral morpholines and piperazines , which are important heterocyclic scaffolds in medicinal chemistry. wikipedia.org

Building blocks for the synthesis of peptides and peptidomimetics . alfa-chemistry.com

Components in the development of materials , such as polymers. alfa-chemistry.com

The synthesis of α-amino alcohols can be achieved through various methods, including the reduction of α-amino acids or their corresponding esters, and the ring-opening of epoxides with amines. wikipedia.orgalfa-chemistry.comresearchgate.net The Sharpless asymmetric aminohydroxylation is a notable method for the enantioselective synthesis of these compounds. wikipedia.org

Strategic Position of 2-Amino-5,5-dimethylhexan-1-ol within Branched Amino Alcohol Scaffolds

Branched-chain amino acids (BCAAs), such as leucine, isoleucine, and valine, are fundamental components of proteins and play significant roles in various biological processes. wikipedia.org The corresponding amino alcohols derived from these BCAAs, known as branched amino alcohols, inherit this structural complexity. This compound, with its tert-butyl group at the 5-position, represents a unique scaffold within this subclass.

The strategic importance of this compound lies in the steric bulk provided by the neopentyl-like fragment. This feature can be exploited in several ways:

Asymmetric Synthesis: The bulky substituent can exert significant steric control in reactions where the amino alcohol acts as a chiral auxiliary or ligand, potentially leading to high levels of diastereoselectivity or enantioselectivity.

Modulation of Physicochemical Properties: The lipophilic nature of the dimethylhexyl group can influence the solubility and partitioning behavior of molecules incorporating this scaffold, which is a critical consideration in drug design and materials science.

Probing Enzyme Active Sites: The specific size and shape of this amino alcohol can make it a useful tool for probing the steric constraints of enzyme active sites, aiding in the design of potent and selective inhibitors.

The synthesis of highly branched polymeric structures, such as dendrimers and dendrigrafts, often utilizes amino acids as building blocks. nih.gov The defined structure of compounds like this compound could offer precise control over the architecture of such complex macromolecules.

Historical Context of Related Amino Alcohol Derivatives in Synthetic Methodologies

The use of amino alcohol derivatives in synthetic organic chemistry has a rich history. Early work focused on their role as chiral auxiliaries, where a single enantiomer of an amino alcohol is temporarily incorporated into a substrate to direct a subsequent stereoselective transformation. This approach has been instrumental in the synthesis of a wide range of enantiomerically pure compounds.

Over the past few decades, numerous methodologies have been developed for the synthesis of vicinal amino alcohols and their derivatives, recognizing them as crucial building blocks for pharmaceutically active molecules. researchgate.net The ring-opening of epoxides with amines has been a consistently employed and refined strategy. researchgate.netresearchgate.net

The development of methods like the Sharpless asymmetric aminohydroxylation marked a significant advancement, providing a direct route to enantiomerically enriched β-amino alcohols from alkenes. More recently, research has focused on developing more efficient and environmentally benign synthetic methods, including the use of biocatalysts and flow chemistry. frontiersin.orgresearchgate.net The synthesis of complex amino alcohols, such as those with multiple stereocenters, has also been a major area of investigation, with applications in the total synthesis of natural products. researchgate.net

Current Research Trends and Unaddressed Challenges Pertaining to this compound

While the broader class of α-amino alcohols is well-studied, specific, non-commercially prevalent examples like this compound often remain less explored. Current research trends in the field of amino alcohol synthesis are focused on several key areas:

Catalytic Asymmetric Synthesis: The development of novel catalysts, including metal-based and organocatalysts, for the highly enantioselective and diastereoselective synthesis of amino alcohols continues to be a major goal. organic-chemistry.org

Green Chemistry Approaches: There is a growing emphasis on developing synthetic methods that are more sustainable, utilizing milder reaction conditions, greener solvents, and catalysts that can be easily recovered and reused. researchgate.net

Biocatalysis: The use of enzymes, such as amine dehydrogenases, to catalyze the asymmetric synthesis of chiral amino alcohols is a rapidly advancing field, offering high stereoselectivity under mild conditions. frontiersin.org

Diversity-Oriented Synthesis: Amino alcohols are being used as scaffolds in diversity-oriented synthesis to create libraries of structurally complex and diverse small molecules for high-throughput screening and drug discovery.

Regarding this compound specifically, several challenges and areas for future research can be identified:

Efficient and Stereoselective Synthesis: Developing a practical and scalable synthesis of enantiomerically pure (R)- and (S)-2-Amino-5,5-dimethylhexan-1-ol is a primary challenge. This would likely involve the asymmetric reduction of a corresponding α-amino ketone or the asymmetric aminohydroxylation of a suitable alkene precursor.

Exploration of its Utility in Asymmetric Catalysis: A systematic investigation of its potential as a chiral ligand or auxiliary in a range of asymmetric transformations is needed to fully understand its steric and electronic influence.

Application in Medicinal Chemistry: Incorporating this scaffold into known pharmacophores or using it as a starting point for the design of new bioactive molecules could lead to the discovery of novel therapeutic agents. The unique steric bulk may offer advantages in terms of target binding or metabolic stability.

Physicochemical Properties: Detailed studies on the physical properties of this compound and its derivatives, such as pKa, logP, and crystal packing, would provide valuable data for its application in materials science and medicinal chemistry.

While information on the hydrochloride salt of this compound and a related diol is available in chemical databases, indicating its synthesis and potential availability for research, a comprehensive body of literature detailing its specific applications and properties is not yet established. uni.lunih.govbldpharm.com

Data Tables

Table 1: Physicochemical Properties of this compound and a Related Diol

| Property | This compound | 2-Amino-5,5-dimethylhexane-1,4-diol |

| Molecular Formula | C8H19NO | C8H19NO2 |

| Molecular Weight | 145.24 g/mol | 161.24 g/mol nih.govbiosynth.com |

| CAS Number | 1314930-59-0 (hydrochloride) bldpharm.com | 1803566-04-2 nih.govbiosynth.com |

| IUPAC Name | This compound | 2-amino-5,5-dimethylhexane-1,4-diol nih.gov |

| SMILES | CC(C)(C)CCC(CO)N | CC(C)(C)C(CC(CO)N)O nih.govbiosynth.com |

Structure

2D Structure

Properties

Molecular Formula |

C8H19NO |

|---|---|

Molecular Weight |

145.24 g/mol |

IUPAC Name |

2-amino-5,5-dimethylhexan-1-ol |

InChI |

InChI=1S/C8H19NO/c1-8(2,3)5-4-7(9)6-10/h7,10H,4-6,9H2,1-3H3 |

InChI Key |

ILOBVQJDGVEABB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CCC(CO)N |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of 2 Amino 5,5 Dimethylhexan 1 Ol

Retrosynthetic Analysis of 2-Amino-5,5-dimethylhexan-1-ol

A retrosynthetic analysis of this compound reveals several potential disconnection points, leading to readily available starting materials. The primary bond for disconnection is the C-N bond of the amine and the C-C bond adjacent to the functional groups.

A logical primary disconnection is at the C2-N bond, suggesting a precursor such as a 2-halo-5,5-dimethylhexan-1-ol that can be aminated. Alternatively, a disconnection of the C1-C2 bond points towards a 2-amino-5,5-dimethylhexanal or a related carbonyl compound as a key intermediate.

A more common and practical retrosynthetic approach involves the disconnection of the functional groups. The 1,2-amino alcohol functionality can be traced back to a corresponding α-amino acid, 2-amino-5,5-dimethylhexanoic acid. This amino acid is a key precursor that can be synthesized from commercially available starting materials. The carboxylic acid group can then be reduced to the primary alcohol.

Another viable retrosynthetic pathway involves the use of a nitrile precursor. The amino alcohol can be envisioned as arising from the reduction of an α-aminonitrile or the simultaneous reduction of a nitrile and another functional group. This approach often starts with a suitable aldehyde or ketone.

The tert-butyl group at the 5-position suggests a starting material that already contains this sterically hindered moiety, such as 3,3-dimethylbutanal or a related derivative.

Classical and Established Synthetic Routes to this compound

Classical synthetic routes to this compound typically involve multi-step sequences that can be either linear or convergent. These methods often rely on well-established transformations in organic chemistry.

Multi-step Convergent and Linear Synthesis Strategies

A plausible linear synthesis strategy commences with the appropriate alkyl halide. For instance, 1-bromo-3,3-dimethylbutane (B154914) can be used as a starting point. This can be converted to a Grignard reagent and reacted with a suitable electrophile to extend the carbon chain. Subsequent functional group interconversions would then be necessary to introduce the amino and hydroxyl groups.

A convergent approach might involve the synthesis of two key fragments that are later joined. For example, a protected amino alcohol fragment could be coupled with a fragment containing the neopentyl group. However, for a relatively small molecule like this compound, linear syntheses are more common.

A representative linear synthesis starts from 2-amino-5,5-dimethylhexanoic acid. This amino acid can be prepared via methods such as the Strecker synthesis from 3,3-dimethylbutanal or by alkylation of a glycine (B1666218) enolate equivalent with a suitable neopentyl halide.

Reduction-Based Approaches to the Amino Alcohol Functionality

The most direct and widely used method for preparing this compound is the reduction of the corresponding α-amino acid, 2-amino-5,5-dimethylhexanoic acid, or its ester derivative.

The carboxylic acid group of N-protected 2-amino-5,5-dimethylhexanoic acid can be reduced to the primary alcohol using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation, typically carried out in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF). It is crucial to protect the amino group prior to reduction, for instance as a carbamate (B1207046) (e.g., Boc or Cbz), to prevent side reactions. Following the reduction, the protecting group can be removed under appropriate conditions (e.g., acid treatment for Boc).

Alternatively, the amino acid can be first converted to its methyl or ethyl ester. The reduction of amino esters to amino alcohols can also be achieved with LiAlH₄ or other reducing agents like sodium borohydride (B1222165) (NaBH₄) in combination with a Lewis acid.

| Precursor | Reducing Agent | Solvent | Product |

| N-Boc-2-amino-5,5-dimethylhexanoic acid | Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (THF) | N-Boc-2-amino-5,5-dimethylhexan-1-ol |

| Methyl 2-amino-5,5-dimethylhexanoate | Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (THF) | This compound |

| 2-Amino-5,5-dimethylhexanoic acid | Sodium borohydride / Iodine | Tetrahydrofuran (THF) | This compound |

Nitrile and Ester Precursor Transformations

The synthesis of this compound can also be accomplished starting from nitrile precursors. A potential route involves the Strecker synthesis, where 3,3-dimethylbutanal is reacted with an amine and a cyanide source to form an α-aminonitrile. Subsequent hydrolysis of the nitrile to a carboxylic acid followed by reduction would yield the target amino alcohol.

A more direct approach from a nitrile would involve the reduction of a cyanohydrin derivative. For example, 3,3-dimethylbutanal can be converted to the corresponding cyanohydrin. The hydroxyl group can be protected, and the nitrile group can be reduced to an amine. Subsequent deprotection would yield the amino alcohol.

Ester precursors, specifically esters of 2-amino-5,5-dimethylhexanoic acid, are common intermediates. As mentioned in the reduction-based approaches, these esters can be readily reduced to the desired amino alcohol. The esterification of the amino acid is a straightforward reaction, typically carried out under acidic conditions in the corresponding alcohol (e.g., methanol (B129727) with thionyl chloride or HCl gas).

Modern and Advanced Synthetic Strategies for this compound

Modern synthetic efforts are often directed towards the development of enantioselective methods to produce specific stereoisomers of chiral molecules like this compound.

Enantioselective Synthesis of Chiral this compound

The enantioselective synthesis of this compound can be achieved through several strategies, including the use of chiral auxiliaries, asymmetric catalysis, or starting from a chiral pool.

One common approach is the asymmetric alkylation of a chiral glycine enolate equivalent with a neopentyl halide. The chiral auxiliary, often derived from a natural product like camphor (B46023) or a chiral amino alcohol, directs the stereochemical outcome of the alkylation. After the alkylation step, the auxiliary is removed, and the resulting chiral amino acid is reduced to the amino alcohol.

Asymmetric hydrogenation of a suitable prochiral enamine or imine precursor is another powerful method. For example, a β-keto ester can be converted to an enamine using a chiral amine. Asymmetric hydrogenation of this enamine, catalyzed by a transition metal complex with a chiral ligand (e.g., Rhodium or Ruthenium with chiral phosphine (B1218219) ligands), can provide the chiral amino ester with high enantioselectivity. Subsequent reduction of the ester yields the enantiopure amino alcohol.

The use of chiral catalysts in the Strecker reaction has also been explored for the synthesis of enantiomerically enriched α-amino acids. A chiral catalyst, such as a Schiff base complex, can control the facial selectivity of the cyanide addition to an imine, leading to a chiral α-aminonitrile.

| Chiral Strategy | Key Step | Catalyst/Auxiliary | Precursor |

| Chiral Auxiliary | Asymmetric alkylation | Chiral glycine enolate equivalent | Glycine, Neopentyl halide |

| Asymmetric Catalysis | Asymmetric hydrogenation | Chiral Rhodium or Ruthenium catalyst | Prochiral enamine/imine |

| Chiral Pool Synthesis | Diastereoselective reactions | Natural chiral starting material | e.g., Chiral sugar or amino acid |

Asymmetric Catalysis in Carbon-Nitrogen and Carbon-Oxygen Bond Formation

Asymmetric catalysis offers a direct and atom-economical approach to establishing the chiral centers of this compound. Key strategies include the asymmetric transfer hydrogenation of α-amino ketones and the asymmetric amination of corresponding diols.

Ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-amino ketones stands out as a powerful method for the synthesis of 1,2-amino alcohols. acs.org This approach, often utilizing a formic acid/triethylamine (B128534) mixture as the hydrogen source, can achieve high enantioselectivities for a range of substrates. acs.org For the synthesis of this compound, the corresponding α-amino ketone precursor, 1-amino-5,5-dimethylhexan-2-one, would be required. The steric bulk of the neopentyl group might pose a challenge, but the methodology has proven effective for other sterically hindered substrates. acs.org

Another relevant catalytic approach is the "borrowing hydrogen" or "hydrogen autotransfer" strategy. This method allows for the direct amination of diols. An iridium catalyst, in conjunction with a chiral phosphoric acid, can facilitate the amination of 1,2-diols with various amine nucleophiles, proceeding with high yields and enantioselectivities. patsnap.com This strategy could potentially be applied to 5,5-dimethylhexane-1,2-diol to introduce the amino group at the C2 position.

The table below summarizes representative catalyst systems and their performance in the synthesis of analogous chiral amino alcohols.

| Catalyst System | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |

| RuCl[(S,S)-Teth-TsDpen] | α-Amino Ketones | 1,2-Amino Alcohols | >99% | acs.org |

| Ir catalyst with Chiral Phosphoric Acid | 1,2-Diols | β-Amino α-Tertiary Alcohols | up to 99% | patsnap.com |

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are a classic and reliable method for controlling stereochemistry. uni.lucapes.gov.br The temporary incorporation of a chiral molecule directs the formation of a specific stereoisomer, after which the auxiliary can be cleaved and recovered. uni.lu For the synthesis of amino alcohols like this compound, oxazolidinone auxiliaries, pioneered by Evans, are particularly relevant. rsc.org

The general strategy involves attaching the chiral oxazolidinone to a carboxylic acid derivative, followed by a stereoselective transformation such as an aldol (B89426) addition or alkylation, and subsequent removal of the auxiliary. To synthesize this compound, one could envision a pathway starting from an acetic acid derivative attached to a chiral oxazolidinone. Asymmetric aldol condensation with pivalaldehyde (2,2-dimethylpropanal) would introduce the required carbon skeleton and hydroxyl group. Subsequent transformation of the carbonyl group and cleavage of the auxiliary would yield the target amino alcohol.

A key advantage of this method is the high degree of stereocontrol, often exceeding 99% diastereomeric excess. mdpi.com The steric hindrance of the neopentyl group would be a critical factor in the efficiency of the aldol reaction.

| Chiral Auxiliary | Key Reaction | Diastereomeric Excess (de) | Reference |

| (S)-4-Benzyl-1,3-oxazolidin-2-one | Asymmetric Aldol Reaction | High | mdpi.com |

| Phenylglycinol-derived oxazolidinones | Reaction with Allylsilane | High | scribd.com |

Biocatalytic Transformations

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amino alcohols. nankai.edu.cnacs.org Enzymes operate under mild conditions and can exhibit exquisite enantio- and regioselectivity. nankai.edu.cn Key enzymatic approaches for the synthesis of this compound include the use of transaminases and amine dehydrogenases.

Transaminases can catalyze the asymmetric amination of a ketone precursor. nih.gov In this case, 1-hydroxy-5,5-dimethylhexan-2-one would be the required substrate. The enzyme would transfer an amino group from a donor molecule, such as isopropylamine, to the ketone, creating the desired (S)- or (R)-amino alcohol with high enantiomeric excess. capes.gov.brnih.gov

Amine dehydrogenases (AmDHs) represent another powerful class of enzymes for this transformation. Engineered AmDHs can asymmetrically reduce α-hydroxy ketones using ammonia (B1221849) as the amine source, offering a direct and atom-efficient route. acs.org The reaction would proceed with high stereoselectivity, although the enzyme's activity towards the sterically demanding neopentyl substrate would need to be evaluated and potentially improved through protein engineering. acs.org

Furthermore, enzymatic cascades have been developed for the conversion of diols to amino alcohols, which could be a sustainable route starting from renewable resources. rsc.org

Chemo- and Regioselective Synthesis of Substituted Derivatives

The presence of both an amino and a hydroxyl group in this compound allows for the synthesis of a variety of derivatives. However, the similar nucleophilicity of these groups presents a challenge for selective functionalization.

Chemoselective O-acylation in the presence of the more nucleophilic amine can be achieved under acidic conditions, where the amine is protonated and thus deactivated towards acylation. nih.gov This allows for the selective esterification of the hydroxyl group. Conversely, selective N-alkylation can be achieved using alcohols as alkylating agents under mild, environmentally benign conditions. rsc.org

Metal-catalyzed reactions have also been developed to control the regioselectivity of derivatization. For example, copper(II) can direct the O-acylation of 1,2-amino alcohols in aqueous media, a rare example of favoring the less nucleophilic alcohol. acs.org This selectivity is attributed to the coordination of both the amine and the hydroxyl group to the metal center, which deprotonates the hydroxyl group and enhances its nucleophilicity. acs.org

Sustainable and Green Chemistry Methodologies for Synthesis

Green chemistry principles are increasingly important in chemical synthesis, aiming to reduce waste, use renewable resources, and employ milder reaction conditions. The synthesis of this compound can incorporate several green chemistry aspects.

Biocatalytic routes, as discussed in section 2.3.1.3, are inherently green. They utilize renewable enzymes, operate in aqueous media at ambient temperature and pressure, and can replace hazardous reagents and heavy metal catalysts. nankai.edu.cnrsc.org Enzymatic cascades starting from biomass-derived diols are a particularly sustainable approach. rsc.org

The use of water as a solvent is another key principle of green chemistry. Visible-light photoredox catalysis has been shown to facilitate the decarboxylative coupling of N-aryl amino acids with aldehydes or ketones in water to produce 1,2-amino alcohols. rsc.org This method is characterized by its mild reaction conditions and broad substrate scope. rsc.org

Furthermore, the development of catalytic systems that operate under solvent-free conditions, such as the aminolysis of epoxides using mesoporous zirconosilicate catalysts, contributes to greener synthetic processes. nankai.edu.cn

Isolation and Purification Techniques for Synthetic this compound

The purification of this compound, particularly the separation of enantiomers or diastereomers, is a critical step in its synthesis.

For racemic mixtures, resolution can be achieved by forming diastereomeric salts with a chiral resolving agent. The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization. acs.orgacs.orgnih.gov A notable method involves the use of boric acid and a chiral diol, such as 1,1'-bi-2-naphthol, to form diastereomeric borate (B1201080) complexes that can be separated. acs.orgacs.orgnih.gov

Chromatographic techniques are also widely employed. High-performance liquid chromatography (HPLC) with a chiral stationary phase can be used for the analytical and preparative separation of enantiomers. Alternatively, derivatization with a chiral derivatizing reagent can convert the enantiomers into diastereomers, which can then be separated on a standard achiral column. utwente.nl

For diastereomeric mixtures, such as those obtained from chiral auxiliary-mediated synthesis, column chromatography on silica (B1680970) gel is a common method of purification. researchgate.net

Chemical Transformations and Reactivity of 2 Amino 5,5 Dimethylhexan 1 Ol

Functional Group Interconversions of the Amine Moiety

The primary amine group in 2-Amino-5,5-dimethylhexan-1-ol is a nucleophilic center, capable of participating in a variety of bond-forming reactions. However, its reactivity is tempered by the bulky 5,5-dimethylhexyl substituent.

Acylation and Sulfonylation Reactions

Acylation: The reaction of the primary amine with acylating agents such as acyl chlorides or anhydrides yields N-acyl derivatives (amides). This transformation is a common method for protecting the amine group or for synthesizing biologically active molecules. fishersci.ityoutube.com Due to the steric hindrance around the amino group, the acylation of this compound may require tailored conditions to proceed efficiently. Standard Schotten-Baumann conditions, which involve reacting the amine with an acyl chloride in the presence of an aqueous base, might be sluggish. fishersci.it More potent coupling agents developed for peptide synthesis, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), could be employed to facilitate the reaction with a carboxylic acid. fishersci.it Alternatively, the use of highly reactive acylating agents in aprotic solvents with a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) can be effective. fishersci.it For particularly challenging acylations of sterically hindered amines, the use of potassium acyltrifluoroborates under acidic conditions has been shown to be effective and chemoselective, even in the presence of alcohol groups. nih.gov

Sulfonylation: The amine group can be converted to a sulfonamide by reacting it with a sulfonyl chloride, such as p-toluenesulfonyl chloride (tosyl chloride) or methanesulfonyl chloride, typically in the presence of a base like pyridine. nih.gov N-sulfonylated amino alcohols are valuable intermediates in organic synthesis. nih.govorganic-chemistry.org The steric hindrance of this compound could slow this reaction, potentially requiring elevated temperatures or the use of more reactive sulfonylating agents. The selective synthesis of N-sulfinyl amino alcohols has been achieved through a double sulfinylation/hydrolysis strategy, which could be applicable. bristol.ac.uk

Table 1: Representative Acylation and Sulfonylation Reactions of Sterically Hindered Amines

| Reagent | Product Type | General Conditions | Reference |

| Acyl Chloride/Anhydride | Amide | Aprotic solvent, non-nucleophilic base (e.g., pyridine, triethylamine) | fishersci.it |

| Carboxylic Acid + DCC/EDC | Amide | Aprotic solvent (e.g., DCM, DMF) | fishersci.it |

| Potassium Acyltrifluoroborate | Amide | Acidic aqueous conditions | nih.gov |

| Sulfonyl Chloride | Sulfonamide | Pyridine or other base | nih.gov |

Alkylation and Arylation Reactions

Alkylation: The nucleophilic amine can undergo N-alkylation with alkyl halides. However, for primary amines, this reaction is often difficult to control and can lead to a mixture of mono-, di-, and even tri-alkylated products. researchgate.net The steric hindrance in this compound would likely disfavor over-alkylation, potentially allowing for more selective mono-alkylation. Neopentyl-derived electrophiles are known to be exceedingly unreactive towards amines, suggesting that the alkylation of the amine in our target molecule would also be challenging. youtube.com Reductive amination, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, is a more controlled method for mono-alkylation. Catalytic methods employing transition metals like ruthenium or iridium for the N-alkylation of amines with alcohols offer a greener alternative, proceeding via a hydrogen-borrowing mechanism. acs.orgnih.gov

Arylation: The formation of a C-N bond between the amine and an aromatic ring can be achieved through methods like the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a powerful tool for the synthesis of N-aryl amines. However, the arylation of sterically hindered primary amines can be challenging, often requiring specialized ligands and reaction conditions. acs.org Copper-catalyzed N-arylation reactions have also been developed and can show orthogonal selectivity to palladium systems. nih.govmit.edu For amino alcohols, chemoselective N-arylation over O-arylation can be achieved by carefully choosing the catalyst, ligand, and base. nih.govmit.edu For instance, using a copper catalyst with NaOTMS as a base has been shown to exclusively promote C-N coupling in amino alcohols, regardless of the steric environment. nih.gov

Table 2: General Methods for N-Alkylation and N-Arylation of Hindered Amines

| Reaction Type | Reagents | General Conditions | Reference |

| N-Alkylation | Alkyl Halide | Often leads to mixtures; sterically hindered substrates are less reactive | researchgate.netyoutube.com |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) | Controlled mono-alkylation | masterorganicchemistry.com |

| N-Arylation (Buchwald-Hartwig) | Aryl Halide, Palladium Catalyst, Ligand, Base | Effective for hindered amines with appropriate ligand selection | acs.org |

| N-Arylation (Copper-catalyzed) | Aryl Halide, Copper Catalyst, Ligand, Base | Can be highly chemoselective for N-arylation in amino alcohols | nih.gov |

Formation of Imines and Amides

Imine Formation: Primary amines react with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comchadsprep.comlibretexts.orgmasterorganicchemistry.com This reaction is typically reversible and acid-catalyzed. libretexts.org The formation of an imine from this compound would proceed by the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.com The steric bulk of the 5,5-dimethylhexyl group might slow down the reaction, particularly with sterically demanding ketones. masterorganicchemistry.com The reaction rate is generally optimal at a pH of around 5. libretexts.org

Amide Formation: As discussed in the acylation section (3.1.1), the reaction of this compound with carboxylic acids or their derivatives leads to the formation of amides. This is a fundamental transformation in organic chemistry. organic-chemistry.org Direct coupling of an alcohol and an amine to form an amide with the extrusion of dihydrogen has been achieved using ruthenium catalysts. acs.org This method provides a green alternative to traditional amidation reactions.

Functional Group Interconversions of the Hydroxyl Moiety

The primary hydroxyl group of this compound is also a key site for chemical modification, although its reactivity is similarly influenced by the adjacent steric bulk.

Esterification and Etherification Reactions

Esterification: The reaction of the primary alcohol with a carboxylic acid or its derivative (e.g., acyl chloride, acid anhydride) in the presence of an acid catalyst results in the formation of an ester. youtube.comyoutube.comchemguide.co.uk This reaction, known as Fischer esterification when using a carboxylic acid, is reversible. youtube.com The reactivity of alcohols in esterification generally follows the order: primary > secondary > tertiary. youtube.com However, even for primary alcohols, bulky substituents such as a neopentyl group can dramatically slow down the reaction rate. youtube.com Therefore, the esterification of this compound would likely require more forcing conditions or the use of more reactive acylating agents. Highly effective catalysts, such as hafnium(IV) or zirconium(IV) salts, have been developed for the selective esterification of primary alcohols. researchgate.net

Etherification: The formation of an ether from the alcohol group can be achieved through several methods. The Williamson ether synthesis, involving the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a classic approach. masterorganicchemistry.com However, the formation of the alkoxide would require a strong base, which could also deprotonate the amine. A more direct, acid-catalyzed dehydration of two alcohol molecules can form a symmetrical ether, but this is generally limited to primary alcohols and requires careful temperature control to avoid elimination reactions. masterorganicchemistry.com For the synthesis of unsymmetrical ethers, catalytic reductive etherification of alcohols with aldehydes or ketones in the presence of a reducing agent like a silane (B1218182) is a practical method. nih.gov The etherification of sterically hindered alcohols can be particularly challenging, often requiring specialized catalysts or reaction conditions. organic-chemistry.orgacs.org

Table 3: Representative Esterification and Etherification Reactions of Sterically Hindered Alcohols

| Reaction Type | Reagents | General Conditions | Reference |

| Esterification (Fischer) | Carboxylic Acid, Acid Catalyst | Reversible; slow for hindered alcohols | youtube.com |

| Esterification | Acyl Chloride/Anhydride | More reactive than carboxylic acids | chemguide.co.uk |

| Etherification (Williamson) | Strong Base, Alkyl Halide | Potential for side reactions with the amine group | masterorganicchemistry.com |

| Reductive Etherification | Aldehyde/Ketone, Silane Reductant, Lewis Acid Catalyst | Good for unsymmetrical ethers | nih.gov |

Oxidation Reactions to Carbonyl Compounds

The oxidation of the primary alcohol in this compound can lead to either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. libretexts.orgchemguide.co.ukyoutube.com The presence of the amine group in the same molecule presents a challenge, as it can also be susceptible to oxidation or can coordinate to and deactivate metal-based oxidants. mdpi.com

To achieve the selective oxidation of the alcohol to the corresponding amino aldehyde, mild and selective oxidizing agents are required. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used to oxidize primary alcohols to aldehydes without further oxidation to the carboxylic acid. libretexts.org Another approach is the Swern oxidation or related methods that use dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile. For the oxidation of β-amino alcohols to α-amino aldehydes, manganese(IV) oxide has been reported as a mild and effective reagent that avoids over-oxidation and by-products. researchgate.net Copper/TEMPO catalyst systems are also known for the selective aerobic oxidation of primary alcohols to aldehydes. nih.gov

Further oxidation of the intermediate amino aldehyde to an amino acid can be achieved using stronger oxidizing agents. libretexts.org However, controlling the selectivity can be difficult. Gold-based catalysts have shown promise for the direct oxidation of amino alcohols to amino acids using oxygen as the oxidant, as gold has a lower affinity for nitrogen compared to platinum or palladium, reducing catalyst deactivation. mdpi.com It is important to note that N-acylation prior to oxidation can protect the amine group and direct the oxidation to the alcohol, providing a route to N-acetyl amino acids. louisville.edu

Table 4: Oxidation of Primary Alcohols in the Presence of Amines

| Oxidizing Agent/System | Product | Comments | Reference |

| PCC, DMP, Swern Oxidation | Amino Aldehyde | Mild conditions, prevents over-oxidation to the carboxylic acid. | libretexts.org |

| Manganese(IV) Oxide | Amino Aldehyde | Reported to be mild and selective for β-amino alcohols. | researchgate.net |

| Copper/TEMPO | Amino Aldehyde | Catalytic aerobic oxidation. | nih.gov |

| Stronger Oxidizing Agents (e.g., KMnO₄) | Amino Acid | Risk of over-oxidation and side reactions. | louisville.edu |

| Gold Catalysts / O₂ | Amino Acid | Direct oxidation of amino alcohol to amino acid. | mdpi.com |

Substitution Reactions at the Hydroxyl-Bearing Carbon

The primary hydroxyl group in this compound can undergo substitution reactions, although the steric hindrance imposed by the adjacent tert-butyl group can influence reaction rates and conditions. Direct displacement of the hydroxyl group is generally unfavorable due to its poor leaving group nature (OH- is a strong base). Therefore, activation of the hydroxyl group is a prerequisite for nucleophilic substitution.

Common strategies for activating the hydroxyl group include its conversion to a better leaving group, such as a tosylate, mesylate, or a halide. For instance, reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine would convert the alcohol into the corresponding tosylate. This transformation renders the carbon susceptible to attack by a wide range of nucleophiles.

Table 1: Representative Substitution Reactions of Activated this compound

| Activating Agent | Nucleophile | Product | Reaction Conditions |

| p-Toluenesulfonyl chloride (TsCl) | Sodium azide (B81097) (NaN₃) | 2-Azido-5,5-dimethylhexan-1-amine | DMF, 80 °C |

| Methanesulfonyl chloride (MsCl) | Sodium cyanide (NaCN) | 3-Amino-6,6-dimethylheptanenitrile | DMSO, 100 °C |

| Thionyl chloride (SOCl₂) | - | 1-Chloro-5,5-dimethylhexan-2-amine | CH₂Cl₂, 0 °C to rt |

| Phosphorus tribromide (PBr₃) | - | 1-Bromo-5,5-dimethylhexan-2-amine | Diethyl ether, 0 °C |

It is important to note that the neighboring amino group can participate in intramolecular reactions, especially when it is not protected. For example, under certain conditions, the formation of an aziridine (B145994) ring might compete with intermolecular substitution. Protection of the amino group, for instance as a carbamate (B1207046) (e.g., Boc or Cbz), is often employed to prevent such side reactions and to improve the solubility and handling of the substrate.

Stereoselective Transformations Involving this compound

The chiral center at the C2 position of this compound makes it a valuable scaffold for stereoselective synthesis. The existing stereocenter can influence the stereochemical outcome of reactions at nearby positions or be used to induce asymmetry in the formation of new stereocenters.

Diastereoselective Reactions Influenced by the Amino Alcohol Scaffold

When the amino and hydroxyl groups of this compound are involved in a reaction, the inherent chirality of the molecule can direct the approach of incoming reagents, leading to a diastereoselective outcome. For example, if the amino alcohol is used as a chiral auxiliary, its stereochemistry can control the formation of new stereocenters in a substrate attached to it.

One common application of chiral amino alcohols is in the diastereoselective reduction of ketones. After temporary attachment of the amino alcohol to a keto-acid, for instance, intramolecular delivery of a hydride from a bulky reducing agent can proceed with high diastereoselectivity due to the steric bias imposed by the tert-butyl group.

Asymmetric Induction in New Stereocenter Formation

Chiral ligands derived from this compound can be employed in asymmetric catalysis to induce the formation of a new stereocenter with a high degree of enantioselectivity. For instance, the amino alcohol can be converted into a chiral ligand for transition metal-catalyzed reactions, such as asymmetric hydrogenation or allylic alkylation.

The effectiveness of the asymmetric induction depends on the rigidity of the metal-ligand complex and the ability of the steric and electronic features of the ligand to differentiate between the two enantiotopic faces of the prochiral substrate. The bulky tert-butyl group in ligands derived from this compound can create a well-defined chiral pocket around the metal center, leading to high levels of asymmetric induction.

Table 2: Hypothetical Asymmetric Reactions Using Derivatives of this compound as Chiral Ligands

| Reaction Type | Catalyst/Ligand System | Substrate | Product | Enantiomeric Excess (ee) |

| Asymmetric Hydrogenation | [Rh(COD)₂(L)]BF₄ | Methyl (Z)-α-acetamidocinnamate | N-Acetyl-D-phenylalanine methyl ester | >95% |

| Asymmetric Allylic Alkylation | [Pd₂(dba)₃]·CHCl₃ / L | (E)-1,3-Diphenylallyl acetate | (S)-1,3-Diphenyl-1-(dimethylmalonyl)prop-1-ene | >90% |

L represents a chiral ligand derived from this compound.

Cyclization Reactions and Heterocycle Formation Involving this compound

The 1,2-amino alcohol motif is a versatile precursor for the synthesis of various five-membered heterocyclic rings. The bifunctional nature of this compound allows for intramolecular cyclization reactions with suitable reagents to form oxazolidines, oxazolidinones, and other related heterocycles.

For example, the reaction of this compound with an aldehyde or a ketone will yield an oxazolidine (B1195125). The stereochemistry of the newly formed stereocenter at the C2 position of the oxazolidine ring is often controlled by the existing stereocenter of the amino alcohol.

Furthermore, reaction with phosgene (B1210022), a phosgene equivalent (e.g., triphosgene), or carbon dioxide in the presence of a coupling agent can lead to the formation of an oxazolidinone. acs.org These heterocycles are important structural motifs in many biologically active compounds and are also used as chiral auxiliaries in asymmetric synthesis.

Table 3: Synthesis of Heterocycles from this compound

| Reagent | Heterocyclic Product | Reaction Conditions |

| Acetone | 2,2-Dimethyl-4-(4,4-dimethylbutyl)oxazolidine | Toluene, Dean-Stark trap |

| Phosgene (COCl₂) | 4-(4,4-Dimethylbutyl)oxazolidin-2-one | Toluene, Base (e.g., Et₃N) |

| Carbon disulfide (CS₂) | 4-(4,4-Dimethylbutyl)oxazolidine-2-thione | Ethanol, KOH |

The steric hindrance provided by the tert-butyl group can influence the rate and outcome of these cyclization reactions. In some cases, harsher reaction conditions may be required compared to less hindered amino alcohols.

Applications of 2 Amino 5,5 Dimethylhexan 1 Ol in Advanced Organic Synthesis

2-Amino-5,5-dimethylhexan-1-ol as a Chiral Building Block for Complex Molecules

Chiral amino alcohols are fundamental components in the synthesis of complex, biologically active molecules. They can serve as versatile scaffolds, introducing stereocenters that are crucial for the target molecule's function.

Construction of Chiral Amine and Alcohol Derivatives

The bifunctional nature of this compound, possessing both a primary amine and a primary alcohol, makes it an attractive starting material for the synthesis of a variety of chiral derivatives. The amine group can be readily acylated, alkylated, or converted into other nitrogen-containing functionalities. Similarly, the hydroxyl group can undergo oxidation, esterification, or etherification. These transformations would yield a library of chiral compounds with potential applications in medicinal chemistry and materials science. However, specific examples of such derivatives prepared from this compound are not reported in the scientific literature.

Integration into Natural Product Synthesis Precursors

The synthesis of natural products often relies on the incorporation of small, stereochemically defined building blocks. Chiral 1,2-amino alcohols are privileged structures found in numerous natural products and pharmaceuticals. While the structural motif of this compound is suggestive of its potential as a precursor in the synthesis of complex natural products, no published studies have demonstrated its integration into such synthetic pathways.

Role in the Assembly of Stereodefined Molecular Architectures

The controlled, three-dimensional arrangement of atoms is a central theme in modern organic synthesis. Chiral molecules like this compound could, in principle, be utilized to direct the stereochemical outcome of reactions, leading to the formation of specific, stereodefined molecular architectures. This could involve its use as a chiral auxiliary, where it is temporarily incorporated into a molecule to guide a stereoselective transformation before being cleaved. Nevertheless, there is no available research demonstrating the use of this compound for this purpose.

This compound as a Ligand in Metal-Catalyzed Reactions

The ability of the amino and hydroxyl groups to coordinate with metal centers makes amino alcohols valuable ligands in asymmetric catalysis. Such ligands can create a chiral environment around a metal catalyst, enabling the production of one enantiomer of a product in excess over the other.

Design and Synthesis of Chiral Ligands from this compound

The structure of this compound provides a straightforward template for the design of bidentate ligands. Modification of the amino and hydroxyl groups could lead to the synthesis of a range of chiral ligands with varying steric and electronic properties. These tailored ligands could then be screened for their efficacy in various metal-catalyzed reactions. At present, the synthesis and characterization of chiral ligands derived from this compound have not been described in the literature.

Application in Asymmetric Hydrogenation Catalysis

Asymmetric hydrogenation is a powerful tool for the synthesis of chiral compounds. Chiral ligands are essential for the high enantioselectivity achieved in these reactions. While numerous chiral amino alcohol-based ligands have been successfully employed in asymmetric hydrogenation, there are no specific reports of ligands derived from this compound being used in this context.

Utilization in Asymmetric C-C and C-X Bond Forming Reactions

Asymmetric carbon-carbon (C-C) and carbon-heteroatom (C-X) bond forming reactions are fundamental transformations in the synthesis of complex, stereochemically defined molecules. Chiral auxiliaries and ligands derived from amino alcohols are frequently employed to induce stereoselectivity in these reactions. The hydroxyl and amino groups of these molecules can coordinate to metal centers or act as directing groups, creating a chiral environment that favors the formation of one enantiomer or diastereomer over another.

Despite the potential of this compound to serve in this capacity, a thorough search of chemical databases and peer-reviewed journals did not yield any specific examples of its application as a chiral auxiliary or ligand in asymmetric C-C or C-X bond forming reactions. Research in this area has extensively explored other chiral amino alcohols, but the role of this compound remains undocumented in the context of widely studied reactions such as asymmetric alkylations, aldol (B89426) reactions, Michael additions, or cross-coupling reactions.

Ligand-Metal Coordination Chemistry and Complex Formation Studies

The coordination of chiral ligands to metal centers is a cornerstone of asymmetric catalysis. The geometry and electronic properties of the resulting metal complexes are crucial in determining the efficiency and selectivity of a catalytic reaction. Amino alcohols are known to form stable complexes with a variety of transition metals, often acting as bidentate ligands through the nitrogen of the amino group and the oxygen of the hydroxyl group.

Studies on the ligand-metal coordination chemistry of this compound and the characterization of its metal complexes are not available in the current body of scientific literature. While the principles of coordination chemistry suggest that this compound could form complexes with metals such as copper, rhodium, palladium, or iridium, no specific research has been published detailing the synthesis, structural analysis (e.g., via X-ray crystallography or NMR spectroscopy), or catalytic activity of such complexes. The steric bulk of the tert-butyl group in the 5-position could potentially influence the coordination geometry and the stability of any resulting metal complexes, but this remains a subject for future investigation.

Utilization in Cascade and Multicomponent Reactions

Cascade reactions, also known as tandem or domino reactions, and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single operation. These reactions are of great interest in medicinal chemistry and drug discovery due to their atom economy and ability to generate molecular diversity. Chiral molecules can be used to initiate or control the stereochemical outcome of these complex transformations.

A review of the literature indicates that this compound has not been reported as a substrate or catalyst in cascade or multicomponent reactions. While numerous MCRs, such as the Ugi and Passerini reactions, often utilize amino components, and various cascade sequences can be initiated by chiral catalysts, there are no documented instances of this compound being employed in these methodologies to generate complex molecular architectures.

Advanced Structural and Stereochemical Investigations of 2 Amino 5,5 Dimethylhexan 1 Ol and Its Derivatives

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable tools for determining the molecular structure of organic compounds. By analyzing the interaction of molecules with electromagnetic radiation, detailed information about connectivity, functional groups, and molecular weight can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Assignment and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for probing the chemical environment of atomic nuclei. For 2-Amino-5,5-dimethylhexan-1-ol, ¹H and ¹³C NMR would provide a complete picture of its carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum of this compound would exhibit distinct signals for each unique proton. The chemical shifts (δ) are influenced by the electron density around the proton. For instance, the protons attached to the carbon bearing the hydroxyl group (C1) and the amino group (C2) would appear at characteristic downfield shifts. The large tert-butyl group would produce a singlet integrating to nine protons, a hallmark of this structural feature. Spin-spin coupling between adjacent non-equivalent protons would result in signal splitting, providing valuable information about the connectivity of the molecule. The coupling constants (J values) can also give insights into the dihedral angles between protons, aiding in conformational analysis.

¹³C NMR: The carbon-13 NMR spectrum would show a signal for each unique carbon atom in the molecule. The chemical shifts of the carbons bonded to the electronegative oxygen and nitrogen atoms (C1 and C2) would be significantly deshielded and appear at higher ppm values. The quaternary carbon and the methyl carbons of the tert-butyl group would also have characteristic chemical shifts.

To determine the absolute configuration of chiral molecules like this compound, chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) can be used in NMR. rsc.orgacs.org These agents interact with the enantiomers to form diastereomeric complexes, which have different NMR spectra, allowing for their differentiation and quantification. researchgate.net For amino alcohols, reagents like Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or chiral phosphoric acids can be employed to create distinguishable signals for the enantiomers. acs.org

Hypothetical ¹H NMR Data for this compound:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H on OH | 1.5 - 3.0 | broad singlet | - |

| H₂ on NH₂ | 1.0 - 2.5 | broad singlet | - |

| H on C1 (CH₂OH) | 3.4 - 3.7 | multiplet | |

| H on C2 (CHNH₂) | 2.8 - 3.2 | multiplet | |

| H₂ on C3 | 1.2 - 1.6 | multiplet | |

| H₂ on C4 | 1.1 - 1.4 | multiplet | |

| (CH₃)₃C on C5 | 0.9 | singlet | - |

Hypothetical ¹³C NMR Data for this compound:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C1 (CH₂OH) | 65 - 70 |

| C2 (CHNH₂) | 50 - 55 |

| C3 | 35 - 40 |

| C4 | 25 - 30 |

| C5 (C(CH₃)₃) | 30 - 35 |

| C6 ((CH₃)₃) | 29 - 32 |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These vibrations are characteristic of specific functional groups and provide a molecular fingerprint.

IR Spectroscopy: In the IR spectrum of this compound, the presence of the hydroxyl (-OH) and amino (-NH₂) groups would be readily identifiable. dummies.com The O-H stretching vibration typically appears as a broad band in the region of 3200-3600 cm⁻¹, with the broadening due to hydrogen bonding. youtube.com The N-H stretching of the primary amine would appear in the same region, usually as two sharp peaks for the symmetric and asymmetric stretches. dummies.comyoutube.com The C-H stretching vibrations of the aliphatic chain would be observed just below 3000 cm⁻¹. Other characteristic peaks would include C-O and C-N stretching vibrations in the 1000-1300 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy, which relies on the change in polarizability of a molecule during vibration, is particularly useful for analyzing non-polar bonds. nih.gov The C-C backbone of this compound would give rise to distinct Raman signals. While O-H and N-H stretches are also visible in Raman spectra, they are generally weaker than in IR. The combination of IR and Raman data provides a more complete picture of the vibrational modes of the molecule. acs.orglibretexts.org

Expected Vibrational Frequencies for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| O-H | Stretching | 3200-3600 (broad) | 3200-3600 (weak) |

| N-H | Stretching | 3300-3500 (two sharp bands) | 3300-3500 (weak) |

| C-H (sp³) | Stretching | 2850-2960 | 2850-2960 |

| C-O | Stretching | 1050-1150 | Weak |

| C-N | Stretching | 1020-1250 | Weak |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the structure of a compound through the analysis of its fragmentation patterns.

For this compound (molar mass: 145.26 g/mol ), the molecular ion peak (M⁺) would be expected at m/z 145. However, for primary alcohols and amines, the molecular ion peak can be weak or even absent. libretexts.org Characteristic fragmentation patterns for amino alcohols involve α-cleavage (cleavage of the C-C bond adjacent to the heteroatom) and dehydration. libretexts.orglibretexts.org

The primary fragmentation pathways for this compound would likely be:

Loss of a CH₂OH radical: α-cleavage at the C1-C2 bond would lead to a fragment with m/z 114.

Loss of a neopentyl radical: Cleavage of the C2-C3 bond would result in a fragment at m/z 74.

Dehydration: Loss of a water molecule (18 amu) from the molecular ion would produce a peak at m/z 127. libretexts.org

High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, confirming the elemental composition. Tandem mass spectrometry (MS/MS) could be used to further investigate the fragmentation pathways by isolating a specific ion and inducing further fragmentation. nih.gov

Predicted Mass Spectrometry Fragmentation for this compound:

| m/z | Proposed Fragment |

| 145 | [M]⁺ |

| 127 | [M - H₂O]⁺ |

| 114 | [M - CH₂OH]⁺ |

| 74 | [M - C₅H₁₁]⁺ (neopentyl radical) |

Note: The relative intensities of these peaks would depend on the ionization method and energy.

Chiroptical Methods for Stereochemical Analysis

Chiroptical techniques are essential for determining the stereochemistry of chiral molecules, as they are sensitive to the three-dimensional arrangement of atoms.

Optical Rotation Dispersion (ORD) and Circular Dichroism (CD) Spectroscopy for Absolute Configuration

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are chiroptical techniques that measure the differential interaction of left and right circularly polarized light with a chiral molecule. bhu.ac.in

ORD: ORD measures the change in optical rotation of a substance with the wavelength of light. vlabs.ac.inkud.ac.in For a chiral molecule like this compound, which lacks a strong chromophore in the accessible UV-Vis region, a plain ORD curve would be expected. This curve would show a monotonic increase or decrease in rotation as the wavelength decreases, without crossing the zero-rotation axis. vlabs.ac.in

CD: CD measures the difference in absorption of left and right circularly polarized light. bhu.ac.in Since this compound does not possess a chromophore that absorbs in the typical UV-Vis range, it would not exhibit a significant CD spectrum on its own. However, derivatization of the amino or hydroxyl group with a chromophoric reagent can induce a CD spectrum. The sign and intensity of the resulting Cotton effect can then be used to determine the absolute configuration of the original molecule by applying empirical rules or by comparison with theoretical calculations. nih.govresearchgate.net

Vibrational Circular Dichroism (VCD) Applications

Vibrational Circular Dichroism (VCD) is the extension of circular dichroism into the infrared region, measuring the differential absorption of left and right circularly polarized infrared radiation during vibrational transitions. wikipedia.orgbruker.com VCD is a powerful technique for determining the absolute configuration of chiral molecules in solution, as it is sensitive to the stereochemistry of the entire molecule and does not require the presence of a UV-Vis chromophore. wikipedia.orgbruker.comyoutube.com

The VCD spectrum of this compound would show a series of positive and negative bands corresponding to its IR absorptions. The specific pattern of these bands, particularly in the C-H, O-H, and N-H stretching regions, is unique to each enantiomer. By comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations (e.g., using Density Functional Theory), the absolute configuration of the molecule can be unambiguously assigned. wikipedia.org This method has been successfully applied to various amino acids and other chiral biomolecules. nih.gov

X-ray Crystallography for Solid-State Structure Determination

The definitive determination of the three-dimensional arrangement of atoms and molecules in the solid state is achieved through X-ray crystallography. This powerful analytical technique provides precise information on bond lengths, bond angles, and conformational details, which are crucial for understanding the structure and function of chiral molecules like this compound. Furthermore, the study of its crystalline forms, including salts and derivatives, offers deep insights into intermolecular interactions that govern the crystal packing and macroscopic properties of the material.

Single Crystal X-ray Diffraction of this compound and its Salt/Derivatives

While the specific single-crystal X-ray diffraction data for the free base of this compound is not extensively reported in publicly available literature, the analysis of its salts and derivatives provides a clear blueprint for its structural characteristics. The formation of salts, for instance by reacting the amino group with a suitable acid, often facilitates the growth of high-quality single crystals suitable for diffraction studies.

In a representative study on the salts of amino alcohols, it has been shown that the protonated amino alcohol and a counter-anion form the fundamental unit in the crystal lattice. mdpi.com For instance, in the crystalline state of an amino alcohol salt, the amino group exists in its protonated form (NH3+), which then interacts with the anionic counterpart. mdpi.com The specific geometric parameters, such as bond lengths and angles within the this compound moiety, can be precisely determined from the diffraction data.

Table 1: Illustrative Crystallographic Data for a Representative Amino Alcohol Salt

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 5.987(2) |

| c (Å) | 18.456(7) |

| β (°) | 102.34(1) |

| Volume (ų) | 1092.1(7) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.15 |

| R-factor (%) | 4.5 |

Note: This data is representative of a typical amino alcohol salt and is provided for illustrative purposes.

Analysis of Hydrogen Bonding Networks and Crystal Packing

The crystal structures of this compound and its derivatives are significantly influenced by a network of intermolecular hydrogen bonds. The presence of both a hydroxyl (-OH) group as a hydrogen bond donor and acceptor, and an amino (-NH2) group, which upon protonation becomes a potent hydrogen bond donor (-NH3+), leads to the formation of robust and intricate hydrogen bonding motifs. mdpi.com

These interactions are the primary drivers for the assembly of molecules in the crystal lattice. Common hydrogen bonding patterns observed in the crystal structures of related amino alcohol salts include interactions between the protonated amino group and the anion, as well as between the hydroxyl group and the anion or another hydroxyl group. mdpi.com These networks can result in the formation of one-dimensional chains, two-dimensional sheets, or complex three-dimensional architectures. mdpi.com The analysis of these networks is critical for understanding polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. mdpi.com

Advanced Chromatographic Techniques for Purity and Enantiomeric Excess Determination

The biological and pharmacological activity of chiral molecules is often enantiomer-specific. Therefore, the ability to separate and quantify the enantiomers of this compound is of paramount importance. Advanced chromatographic techniques are the cornerstone for determining both the chemical purity and the enantiomeric excess (% ee) of this compound and its derivatives.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and versatile technique for the enantioselective separation of chiral compounds. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte.

For the separation of amino alcohols like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often highly effective. These CSPs provide a chiral environment through a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance, leading to differential retention of the enantiomers. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as an alcohol, is crucial for optimizing the separation. In some cases, derivatization of the amino or hydroxyl group can enhance the interaction with the CSP and improve resolution. nsf.gov

Table 2: Illustrative Chiral HPLC Method Parameters for Amino Alcohol Separation

| Parameter | Condition |

| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Temperature | 25 °C |

| Result | Baseline separation of enantiomers |

Note: These parameters are illustrative and may require optimization for the specific analysis of this compound.

Gas Chromatography (GC) with Chiral Stationary Phases

Gas Chromatography (GC) is another powerful technique for the enantiomeric separation of volatile chiral compounds. nih.govuni-muenchen.de For amino alcohols, derivatization is typically required to increase their volatility and thermal stability for GC analysis. nih.gov Common derivatization strategies involve the acylation of the amino and hydroxyl groups, for example, with trifluoroacetic anhydride. nih.gov

The separation of the derivatized enantiomers is then performed on a capillary column coated with a chiral stationary phase. Cyclodextrin derivatives and chiral amino acid derivatives are common types of CSPs used for this purpose. uni-muenchen.de The different interactions between the enantiomers and the chiral selector of the stationary phase lead to different retention times, allowing for their separation and quantification. nih.gov

Table 3: Illustrative Chiral GC Method for Derivatized Amino Alcohols

| Parameter | Condition |

| Column | Cyclodextrin-based Chiral Capillary Column |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 180 °C at 5 °C/min |

| Detector | Flame Ionization Detector (FID) |

| Derivatization | N,O-bis(trifluoroacetyl) derivative |

Note: This table provides a general example of a chiral GC method; specific conditions would need to be developed for this compound.

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative to both HPLC and GC for chiral separations. chromatographyonline.comselvita.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. selvita.com This technique often provides faster separations and reduced solvent consumption compared to HPLC. chromatographyonline.com

For the enantiomeric resolution of amino alcohols, SFC is typically used with the same types of chiral stationary phases as in HPLC, particularly polysaccharide-based CSPs. tandfonline.com The addition of a small amount of a polar modifier, such as an alcohol, to the supercritical CO2 mobile phase is usually necessary to ensure good peak shape and resolution for polar analytes like this compound. tandfonline.com SFC is well-suited for both analytical and preparative-scale chiral separations, making it a versatile tool in the study of chiral compounds. selvita.com

Table 4: Illustrative Chiral SFC Method Parameters

| Parameter | Condition |

| Column | Amylose-based Chiral Stationary Phase |

| Mobile Phase | Supercritical CO₂ / Methanol (B129727) (85:15, v/v) |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Detection | UV at 220 nm |

| Temperature | 40 °C |

Note: These conditions are representative and would likely require optimization for the target analyte.

Theoretical and Computational Chemistry Studies on 2 Amino 5,5 Dimethylhexan 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of computational chemistry, offering a detailed view of the electronic and geometric properties of molecules. For 2-Amino-5,5-dimethylhexan-1-ol, these methods are instrumental in predicting its behavior at a molecular level.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is a workhorse for predicting molecular properties such as energies, electron densities, and frontier molecular orbitals (HOMO and LUMO). In the context of this compound, DFT calculations can reveal key aspects of its reactivity and stability.

Table 1: Predicted Electronic Properties of this compound using DFT

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the molecule's ability to donate electrons. A higher HOMO energy suggests greater reactivity as an electron donor. |

| LUMO Energy | 1.8 eV | Represents the molecule's ability to accept electrons. A lower LUMO energy points to a greater propensity to act as an electron acceptor. |

| HOMO-LUMO Gap | 8.3 eV | This energy gap is a crucial indicator of the molecule's chemical stability. A larger gap generally corresponds to higher stability and lower chemical reactivity. |

| Dipole Moment | 2.1 D | The dipole moment provides insight into the overall polarity of the molecule, which influences its solubility and intermolecular interactions. |

Note: The values presented are hypothetical and for illustrative purposes, as specific research data for this exact compound is not publicly available. The actual values would be determined by the specific DFT functional and basis set used in the calculations.

Ab Initio Calculations for Conformational Analysis

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, are particularly useful for detailed conformational analysis. For a flexible molecule like this compound, with its rotatable bonds, numerous conformations are possible. Ab initio calculations can be employed to determine the relative energies of these conformers and identify the most stable structures.

The primary rotatable bonds in this compound are the C-C bonds of the hexane (B92381) backbone and the C-N and C-O bonds. By systematically rotating these bonds and calculating the energy at each step, a potential energy surface can be generated, revealing the low-energy conformations.

Prediction of Spectroscopic Parameters

Quantum chemical calculations are also adept at predicting various spectroscopic parameters, which can be invaluable for the identification and characterization of this compound.

Table 2: Predicted Spectroscopic Data for this compound

| Spectrum | Predicted Frequencies/Shifts | Interpretation |

| Infrared (IR) | ~3400-3300 cm⁻¹ (N-H stretch)~3300-3200 cm⁻¹ (O-H stretch)~2960-2850 cm⁻¹ (C-H stretch) | These predicted vibrational frequencies correspond to the characteristic functional groups present in the molecule and can be used to confirm its structure. |

| ¹H NMR | Chemical shifts for protons on the carbon backbone, the amino group, and the hydroxyl group. | The predicted chemical shifts help in assigning the signals in an experimental ¹H NMR spectrum to specific protons in the molecule. |

| ¹³C NMR | Chemical shifts for each of the unique carbon atoms in the molecule. | Similar to ¹H NMR, predicted ¹³C NMR shifts aid in the structural elucidation by assigning signals to the carbon skeleton. |

Note: These are generalized predictions. The exact values would depend on the level of theory and basis set employed in the calculations.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular modeling and dynamics simulations offer insights into its dynamic behavior and interactions with its environment over time.

Conformational Landscape Exploration and Energy Minima Identification

Molecular mechanics force fields, which are less computationally expensive than quantum methods, are often used to explore the vast conformational landscape of flexible molecules. By performing a systematic or stochastic conformational search, a large number of possible structures can be generated. These structures are then typically minimized to find the local energy minima. The most stable conformations, corresponding to the global and low-lying local energy minima, can thus be identified. This information is critical for understanding which shapes the molecule is most likely to adopt.

Prediction of Molecular Interactions and Recognition

Molecular dynamics (MD) simulations can be used to simulate the movement of this compound over time, either in a solvent or in the presence of other molecules. This allows for the prediction of how it will interact with its surroundings. For instance, MD simulations can reveal the nature of hydrogen bonding between the amino and hydroxyl groups of the molecule and with solvent molecules.

Furthermore, if this compound is being investigated for its potential to bind to a biological target, such as a protein, molecular docking and subsequent MD simulations can predict the preferred binding pose and estimate the binding affinity. These simulations provide a dynamic view of the recognition process at the molecular level.

Reaction Mechanism Elucidation via Computational Pathways

Detailed computational studies on the reaction mechanisms involving this compound are instrumental in understanding its synthesis and reactivity. Through quantum chemical calculations, researchers can map out the potential energy surfaces of reactions, identifying transition states, intermediates, and the most favorable reaction pathways.

For instance, the synthesis of this compound from its corresponding amino acid precursor, tert-leucine, can be computationally modeled. Density Functional Theory (DFT) calculations are often employed to investigate the energetics of the reduction of the carboxylic acid group. These studies can compare different reducing agents and solvent effects to determine the optimal conditions for high-yield synthesis. The calculations would typically involve locating the transition state for the hydride attack on the carbonyl carbon and the subsequent protonation steps, providing a detailed atomistic picture of the reaction coordinate.

Table 1: Hypothetical DFT Calculation Results for the Reduction of tert-Leucine

| Parameter | Value (kcal/mol) | Description |

|---|---|---|

| Activation Energy (TS1) | 15.2 | Energy barrier for the initial hydride attack on the carbonyl carbon. |

| Intermediate Energy | -5.8 | Stability of the tetrahedral intermediate formed after hydride attack. |

| Activation Energy (TS2) | 8.1 | Energy barrier for the protonation of the oxygen anion. |

Note: The data in this table is hypothetical and serves as an example of the types of results obtained from computational studies.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

QSAR and QSPR studies establish a mathematical relationship between the structural or physicochemical properties of a compound and its activity or a specific property. While often used in drug discovery, these methods are also valuable in chemical engineering and materials science to predict physical properties and reactivity relevant to synthesis and application, strictly avoiding biological activity.

For this compound, QSPR models can be developed to predict properties such as boiling point, solubility in different solvents, and chromatographic retention times. These models are built using a set of molecular descriptors calculated from the compound's 3D structure. Descriptors can include constitutional indices, topological indices, and quantum chemical parameters like electrostatic potentials and frontier molecular orbital energies.

A hypothetical QSPR study might aim to predict the catalytic efficiency of a series of related amino alcohols in a particular reaction. By correlating calculated molecular descriptors with experimentally determined reaction rates, a predictive model can be constructed. This would allow for the virtual screening of new, related structures to identify more effective catalysts without the need for extensive experimental work.

Table 2: Example Molecular Descriptors for a QSPR Study of Amino Alcohols

| Descriptor | Value for this compound | Significance |

|---|---|---|

| Molecular Weight | 145.26 g/mol | Basic property influencing physical characteristics. |

| LogP | 1.85 | A measure of lipophilicity, affecting solubility. |

| Topological Polar Surface Area (TPSA) | 46.25 Ų | Related to intermolecular interactions and polarity. |

| HOMO Energy | -9.5 eV | Energy of the highest occupied molecular orbital, related to electron-donating ability. |

| LUMO Energy | 2.1 eV | Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. |

Note: The values in this table are representative and would be calculated using specialized software in an actual QSPR study.

Stereochemical Outcome Prediction in Catalytic Systems involving this compound

As a chiral molecule, this compound can be used as a ligand or a chiral auxiliary in asymmetric catalysis. Computational chemistry plays a crucial role in understanding and predicting the stereochemical outcome of such reactions. By modeling the transition states of the catalytic cycle, it is possible to determine which diastereomeric pathway is lower in energy, thus predicting the enantiomeric excess of the product.

For example, if this compound is used as a ligand in a metal-catalyzed asymmetric reduction of a ketone, computational models of the catalyst-substrate complex can be constructed. These models would analyze the non-covalent interactions, such as hydrogen bonding and steric hindrance, that dictate the facial selectivity of the hydride attack on the prochiral ketone.

The energy difference between the transition states leading to the (R) and (S) products can be calculated. A larger energy difference implies a higher predicted enantiomeric excess. These computational predictions can guide the rational design of more selective catalysts by suggesting modifications to the ligand structure that would enhance the desired stereochemical control.